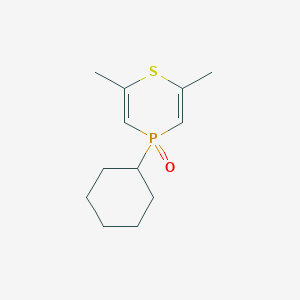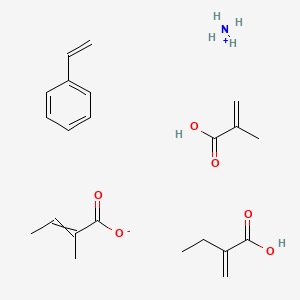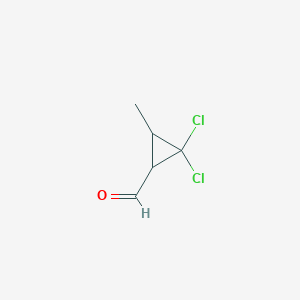
2,2-Dichloro-3-methylcyclopropane-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dichloro-3-methylcyclopropane-1-carbaldehyde: is an organic compound that belongs to the class of cyclopropane derivatives It is characterized by the presence of two chlorine atoms and a methyl group attached to a cyclopropane ring, with an aldehyde functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the reaction of an alkene with a dichlorocarbene, which can be generated in situ from chloroform and a strong base like potassium hydroxide . The resulting dichlorocyclopropane can then be oxidized to introduce the aldehyde group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2,2-Dichloro-3-methylcyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products:
Oxidation: 2,2-Dichloro-3-methylcyclopropane-1-carboxylic acid.
Reduction: 2,2-Dichloro-3-methylcyclopropane-1-methanol.
Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,2-Dichloro-3-methylcyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2,2-Dichloro-3-methylcyclopropane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The cyclopropane ring’s strained nature makes it reactive, allowing it to participate in various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
- 2,2-Dichloro-1-methylcyclopropanecarboxylic acid
- 2,2-Dichloro-1-methylcyclopropanecarboxylate
Comparison: 2,2-Dichloro-3-methylcyclopropane-1-carbaldehyde is unique due to the presence of the aldehyde group, which imparts different reactivity compared to similar compounds with carboxylic acid or ester groups.
Eigenschaften
CAS-Nummer |
57976-71-3 |
|---|---|
Molekularformel |
C5H6Cl2O |
Molekulargewicht |
153.00 g/mol |
IUPAC-Name |
2,2-dichloro-3-methylcyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C5H6Cl2O/c1-3-4(2-8)5(3,6)7/h2-4H,1H3 |
InChI-Schlüssel |
JBYQAVVRJFAUIR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(C1(Cl)Cl)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


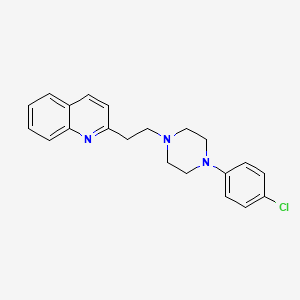
![1-[Ethyl(phenyl)carbamoyl]pyridin-1-ium chloride](/img/structure/B14613496.png)
![1-Diazonio-4-[methoxy(phenyl)phosphoryl]but-1-en-2-olate](/img/structure/B14613498.png)
![1-[tert-Butyl(trimethylsilyl)phosphanyl]-2,2-dimethylpropan-1-one](/img/structure/B14613510.png)
![N-[4-Chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-N'-ethylthiourea](/img/structure/B14613520.png)
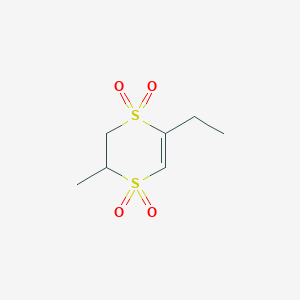


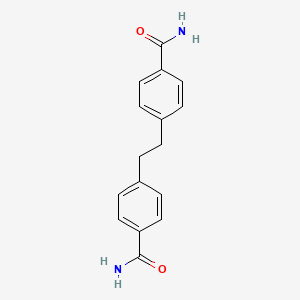
![1-[(2-Methylprop-2-en-1-yl)oxy]naphthalene](/img/structure/B14613543.png)

![4-(Benzenesulfonyl)naphtho[2,3-c]furan-1,3-dione](/img/structure/B14613559.png)
